B1164608 ALA and GLA Oxylipin LC-MS Mixture

ALA and GLA Oxylipin LC-MS Mixture

Cat. No.: B1164608
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Description

Alpha-linolenic acid (ALA; 18:3n-3) and gamma-linolenic acid (GLA; 18:3n-6) are polyunsaturated fatty acids (PUFAs) that serve as precursors for oxylipins—bioactive lipids involved in inflammation, vascular function, and cellular signaling. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for profiling these oxylipins due to its sensitivity and specificity in differentiating structurally similar metabolites .

The ALA and GLA oxylipin LC-MS mixture typically includes epoxy, hydroxy, and dihydroxy derivatives generated via cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. For example, ALA-derived oxylipins include 9,10-epoxyoctadecenoic acid (EpODE) and 9-hydroxyoctadecatrienoic acid (9-HOTrE), while GLA-derived oxylipins encompass compounds like 13-hydroxy-gamma-linolenic acid (13-HODE) .

Properties

Synonyms

α-Linolenic Acid and γ-Linolenic Acid Oxylipin LC-MS Mixture

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxylipin Compounds

Structural and Metabolic Differences

  • Precursor Specificity: ALA (ω-3) and GLA (ω-6) differ in double-bond positions, leading to distinct oxylipin regioisomers. For instance, ALA-derived oxylipins predominantly feature ω-3 hydroxylation, whereas GLA derivatives are ω-6-oriented . GLA is an elongation product of linoleic acid (LA; 18:2n-6), while ALA is the parent ω-3 PUFA. This results in divergent metabolic fates: ALA is elongated to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), whereas GLA is metabolized to dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA) .
  • Enzymatic Pathways :

    • Both ALA and GLA are substrates for CYP450 epoxygenases, but their epoxide-to-diol ratios differ. ALA epoxides (e.g., EpODEs) are more stable and accumulate in plasma compared to GLA-derived epoxides, which are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) .
    • LOX-mediated oxidation of GLA produces pro-inflammatory 13-HODE, while ALA-derived 9-HOTrE exhibits anti-inflammatory properties .

Quantification Challenges and Methodological Considerations

  • Co-Elution Issues : LC-MS/MS methods often fail to distinguish ALA and GLA due to structural similarity, leading to combined reporting as "ALA/GLA" in some studies .
  • Sensitivity : GLA oxylipins are typically less abundant than ALA derivatives in human plasma. For example, a study detected only one GLA-derived oxylipin versus three from ALA .

Inflammatory Modulation

  • ALA Oxylipins : Associated with resolving inflammation. Higher plasma ALA oxylipins correlate with reduced risk of type 1 diabetes (T1D) and improved metabolic outcomes .
  • GLA Oxylipins : Linked to pro-inflammatory responses. Elevated GLA derivatives, such as 13-HODE, are implicated in chronic inflammatory conditions .

Dietary and Pharmacological Modulation

  • Enzyme Inhibitors : sEH inhibitors preferentially stabilize ALA epoxides over GLA derivatives, enhancing their anti-inflammatory effects .

Data Tables

Table 1. Oxylipin Profiles from Major PUFA Precursors

Precursor PUFA Total Oxylipins Detected Key Oxylipins Biological Role Reference
ALA (18:3n-3) 3–15 9-HOTrE, EpODEs Anti-inflammatory, vasodilatory
GLA (18:3n-6) 1–6 13-HODE, 9-HOTrE (shared) Pro-inflammatory, proliferative
LA (18:2n-6) 10–37 9-HODE, 13-HODE Mixed pro-inflammatory
AA (20:4n-6) 4–37 Prostaglandins, leukotrienes Pro-inflammatory

Table 2. Impact of Diets on Oxylipin Levels

Dietary Intervention ALA Oxylipins GLA Oxylipins Notes Reference
LA+ALA Diet (rats) ↑ 202% No change Serum only
High GLA (borage oil) No change ↑ DGLA derivatives Rapid GLA conversion
ω-3 Supplementation ↑ EPA/DHA oxylipins ↓ AA derivatives Competitive inhibition

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